8-Hydroxy Warfarin-d5

Description

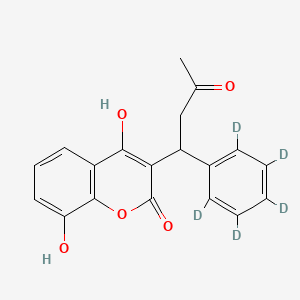

Structure

3D Structure

Properties

CAS No. |

94820-66-3 |

|---|---|

Molecular Formula |

C19H16O5 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |

InChI Key |

BHBOXPNWDGYJNB-QRKCWBMQSA-N |

Appearance |

White Solid |

melting_point |

187-189 °C |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

17834-04-7 (unlabelled) |

Synonyms |

4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |

tag |

Warfarin Impurities |

Origin of Product |

United States |

Foundational & Exploratory

The Quintessential Guide to 8-Hydroxy Warfarin-d5 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 8-Hydroxy Warfarin-d5 (B562945) as an internal standard in the quantitative bioanalysis of 8-hydroxywarfarin (B562547), a key metabolite of the widely prescribed anticoagulant, warfarin (B611796). The use of stable isotope-labeled internal standards is paramount for developing robust, accurate, and precise bioanalytical methods, particularly in regulated environments. This document outlines the metabolic context of 8-hydroxywarfarin, details a representative experimental protocol for its quantification, and presents the rationale and advantages of using a deuterated analog.

Introduction to Warfarin Metabolism and the Significance of 8-Hydroxywarfarin

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, each metabolized through different cytochrome P450 (CYP) pathways.[1] (S)-warfarin, the more potent enantiomer, is primarily metabolized by CYP2C9 to 7-hydroxywarfarin.[1] (R)-warfarin is metabolized by several CYPs, including CYP1A2 and CYP2C19, to form metabolites such as 6-, 8-, and 10-hydroxywarfarin.[1][2] The formation of 8-hydroxywarfarin is a significant metabolic pathway for the R-enantiomer.[1][2] Monitoring the levels of these metabolites is crucial in pharmacokinetic and drug-drug interaction studies to understand the disposition of warfarin and the impact of co-administered drugs on its metabolism.

Stable isotope-labeled internal standards, such as 8-Hydroxy Warfarin-d5, are the gold standard in quantitative mass spectrometry.[3] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same ionization efficiency.[3] This co-behavior allows the internal standard to accurately compensate for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[3][4]

Warfarin Metabolic Pathway

The metabolic conversion of warfarin is a complex process involving multiple cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. The diagram below illustrates the primary metabolic pathways for both (R)- and (S)-warfarin.

Experimental Protocol: Quantification of 8-Hydroxywarfarin using LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of 8-hydroxywarfarin in human plasma using 8-Hydroxy Warfarin-d5 as an internal standard. The protocol is adapted from established methods for warfarin and its metabolites.[5]

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of 8-hydroxywarfarin and the internal standard from plasma samples.

| Step | Procedure |

| 1 | Aliquot 50 µL of human plasma into a microcentrifuge tube. |

| 2 | Add 400 µL of a chilled methanol-water mixture (7:1, v/v) containing 8-Hydroxy Warfarin-d5 at a known concentration (e.g., 30 nM). |

| 3 | Vortex the mixture vigorously for 10 seconds to precipitate plasma proteins. |

| 4 | Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins. |

| 5 | Carefully transfer the supernatant to a new tube. |

| 6 | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C. |

| 7 | Reconstitute the dried residue in 100 µL of a methanol-water mixture (15:85, v/v) for LC-MS/MS analysis. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Chromatographic separation is achieved using a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 4.0 with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B held for 0.2 min, linear ramp to 40% B over 5 min, hold at 40% B for 1 min, then re-equilibrate at 10% B for 2 min. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 0.50 kV |

| Source Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/h |

| Cone Gas Flow | 150 L/h |

Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. The following transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 8-Hydroxywarfarin | 323.1 | 177.0[5][6] |

| 8-Hydroxy Warfarin-d5 | 328.1 (projected) | 182.0 (projected) |

Note: The projected m/z values for 8-Hydroxy Warfarin-d5 assume deuteration on the phenyl ring.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample collection to data analysis in a typical bioanalytical study employing 8-Hydroxy Warfarin-d5 as an internal standard.

Quantitative Data and Method Performance

A robust bioanalytical method must demonstrate acceptable accuracy and precision. The following table presents representative validation data for a similar assay quantifying warfarin enantiomers using warfarin-d5 as an internal standard. This level of performance is expected for an assay for 8-hydroxywarfarin using its deuterated internal standard.

Table 1: Representative Accuracy and Precision Data

| Analyte | Nominal Concentration (nM) | Mean Measured Concentration (nM) | Accuracy (%) | Precision (CV, %) |

| 8-Hydroxywarfarin | 25 | 24.5 | 98.0 | 6.1 |

| 100 | 101.9 | 101.9 | 4.2 | |

| 400 | 405.7 | 101.4 | 3.3 |

Data adapted from a study on R-Warfarin using Warfarin-d5 as an internal standard to illustrate expected performance.[7]

Conclusion

8-Hydroxy Warfarin-d5 serves as an indispensable tool for the accurate and precise quantification of 8-hydroxywarfarin in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods mitigates the impact of experimental variability, thereby ensuring the generation of high-quality, reliable data. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers and scientists in the field of drug metabolism and pharmacokinetics. The adoption of such methodologies is crucial for advancing our understanding of warfarin's clinical pharmacology and for the development of safer and more effective anticoagulant therapies.

References

- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

The Role of 8-Hydroxy Warfarin-d5 in Cytochrome P450 Activity Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of warfarin (B611796) metabolites, with a focus on 8-Hydroxy Warfarin and its deuterated analog, 8-Hydroxy Warfarin-d5, in the context of cytochrome P450 (CYP450) enzyme activity. While warfarin metabolism is a valuable tool for phenotyping several key CYP450 enzymes, this guide will clarify the specific roles of its various metabolites and the appropriate contexts for their use in drug development and clinical research.

Introduction to Warfarin Metabolism and CYP450 Phenotyping

Warfarin, a widely prescribed anticoagulant, exhibits a narrow therapeutic window, making the understanding of its metabolism crucial for patient safety and efficacy.[1] The drug is administered as a racemic mixture of R- and S-enantiomers, each metabolized through different CYP450 pathways.[2] This differential metabolism allows for the use of warfarin and its metabolites as in vitro and in vivo probes to assess the activity of specific CYP450 enzymes, which is critical for predicting drug-drug interactions.

The primary enzymes involved in warfarin metabolism include CYP2C9, CYP1A2, and CYP3A4.[3][4] S-warfarin, the more potent enantiomer, is almost exclusively metabolized by CYP2C9 to 7-hydroxywarfarin.[5] R-warfarin is metabolized by several enzymes, with CYP1A2 primarily responsible for its conversion to 6- and 8-hydroxywarfarin (B562547), and CYP3A4 metabolizing it to 10-hydroxywarfarin.[4]

While 8-hydroxywarfarin is a known metabolite, it is important to note that the marker substrate for determining CYP2A6 activity, both in vitro and in vivo, is coumarin (B35378), which CYP2A6 specifically metabolizes to 7-hydroxycoumarin.[6][7][8]

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard for enhancing the accuracy and precision of analytical methods.[9] 8-Hydroxy Warfarin-d5, as a stable isotope-labeled analog of 8-Hydroxy Warfarin, is an ideal internal standard for its quantification.

Key advantages of using deuterated internal standards include:

-

Correction for Variability: They compensate for variations in sample preparation, injection volume, and instrument response.[9]

-

Co-elution: Deuterated standards co-elute with the analyte of interest, experiencing similar ionization effects in the mass spectrometer.[10][11]

-

Improved Precision: They help to minimize imprecision and improve the overall robustness of the bioanalytical method.[10]

Warfarin Metabolism Signaling Pathway

The metabolic fate of warfarin is determined by the specific CYP450 enzymes that act upon its R- and S-enantiomers. The following diagram illustrates the primary metabolic pathways.

Caption: Primary metabolic pathways of R- and S-warfarin by cytochrome P450 enzymes.

Quantitative Data on Warfarin Metabolism

The following tables summarize key quantitative data related to warfarin metabolism by different CYP450 enzymes. This data is essential for designing and interpreting in vitro drug interaction studies.

Table 1: Michaelis-Menten Constants (Km) for R-Warfarin Hydroxylation [12]

| CYP450 Enzyme | Metabolite | Km (mM) |

| CYP1A1 | 6-hydroxywarfarin | 1.4 |

| CYP1A1 | 8-hydroxywarfarin | 1.2 |

| CYP1A2 | 6-hydroxywarfarin | 1.6 |

| CYP1A2 | 8-hydroxywarfarin | 1.4 |

Table 2: IC50 Values for CYP450 Inhibition [13]

| Inhibitor | CYP450 Enzyme | Substrate | IC50 (µM) |

| Piperine (B192125) | Human Liver Microsomes | S-Warfarin | 14.2 |

| Piperine | Rat Liver Microsomes | S-Warfarin | 3.2 |

Experimental Protocols

In Vitro CYP450 Inhibition Assay Using Warfarin Metabolites

This protocol outlines a general procedure for assessing the inhibitory potential of a test compound on the formation of warfarin metabolites in human liver microsomes.

Experimental Workflow for CYP450 Inhibition Assay

Caption: A generalized workflow for an in vitro CYP450 inhibition assay.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, phosphate (B84403) buffer (pH 7.4), and racemic warfarin.

-

Inhibitor Addition: Add the test compound at various concentrations or a vehicle control.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-generating system.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the deuterated internal standard (e.g., 8-Hydroxy Warfarin-d5 for the analysis of 8-Hydroxy Warfarin).[14]

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS method to quantify the formation of the specific hydroxywarfarin metabolites.[15][16]

LC-MS/MS Analysis of Warfarin and its Metabolites

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of warfarin enantiomers and their hydroxylated metabolites.

General LC-MS/MS Parameters:

-

Chromatographic Separation: A chiral HPLC column is necessary for the enantiomeric separation of R- and S-warfarin and their metabolites.[14]

-

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, often in negative ion mode.[15][16]

-

Internal Standard: A stable isotope-labeled internal standard, such as warfarin-d5, is used for the quantification of warfarin enantiomers.[14] For the quantification of hydroxylated metabolites like 8-hydroxywarfarin, the corresponding deuterated analog (8-Hydroxy Warfarin-d5) would be the ideal internal standard.

Logical Relationship of Internal Standard in LC-MS/MS

Caption: Use of a deuterated internal standard in quantitative LC-MS/MS analysis.

Conclusion

The metabolism of warfarin provides a valuable toolset for probing the activity of key drug-metabolizing enzymes, particularly CYP2C9, CYP1A2, and CYP3A4. While 8-hydroxywarfarin is a metabolite of R-warfarin primarily formed by CYP1A2, its deuterated analog, 8-Hydroxy Warfarin-d5, serves as an excellent internal standard for its accurate quantification in complex biological matrices. For specific assessment of CYP2A6 activity, coumarin remains the probe substrate of choice. A thorough understanding of these specific metabolic pathways and the application of robust bioanalytical techniques employing deuterated internal standards are essential for conducting reliable drug development and clinical studies.

References

- 1. brieflands.com [brieflands.com]

- 2. ClinPGx [clinpgx.org]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. CYP2A6: genetics, structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP2A6 - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy Warfarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Hydroxy Warfarin-d5, an important isotopically labeled metabolite of Warfarin used as an internal standard in pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols for key precursors, and available characterization data.

Introduction

Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. One of the significant metabolites is 8-Hydroxy Warfarin, formed through the hydroxylation of the coumarin (B35378) ring. The deuterated analog, 8-Hydroxy Warfarin-d5, is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification of Warfarin and its metabolites by mass spectrometry. This guide outlines the synthetic strategy and characterization of this labeled compound.

Synthesis of 8-Hydroxy Warfarin-d5

The synthesis of 8-Hydroxy Warfarin-d5 is achieved through a Michael addition reaction between two key precursors: 8-hydroxy-4-hydroxycoumarin and 4-(phenyl-d5)-3-buten-2-one (B1140591) .

Synthetic Pathway Overview

Caption: Synthetic pathway for 8-Hydroxy Warfarin-d5.

Experimental Protocols

Note: The following protocols are based on general and established synthetic methods for the precursor molecules. The specific, detailed experimental procedure for the final coupling reaction to form 8-Hydroxy Warfarin-d5 is based on the abstract of a key scientific publication and may require optimization.

2.2.1. Synthesis of 8-hydroxy-4-hydroxycoumarin

-

Reaction: Pechmann condensation of 2,3-dihydroxybenzoic acid with malonic acid.

-

Reagents:

-

2,3-Dihydroxybenzoic acid

-

Malonic acid

-

Concentrated Sulfuric Acid (catalyst)

-

-

Procedure:

-

A mixture of 2,3-dihydroxybenzoic acid and malonic acid is slowly added to cold (0-5 °C) concentrated sulfuric acid with stirring.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

The crude product is filtered, washed with cold water until neutral, and dried.

-

Recrystallization from ethanol (B145695) yields purified 8-hydroxy-4-hydroxycoumarin.

-

2.2.2. Synthesis of 4-(phenyl-d5)-3-buten-2-one

-

Reaction: Claisen-Schmidt condensation of benzaldehyde-d5 and acetone.

-

Reagents:

-

Benzaldehyde-d5

-

Acetone

-

Sodium hydroxide (B78521) solution (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

A solution of sodium hydroxide in water is added dropwise to a stirred solution of benzaldehyde-d5 in ethanol at room temperature.

-

Acetone is then added dropwise, and the mixture is stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.

-

2.2.3. Synthesis of 8-Hydroxy Warfarin-d5

-

Reaction: Michael addition of 8-hydroxy-4-hydroxycoumarin to 4-(phenyl-d5)-3-buten-2-one.

-

Reagents:

-

8-hydroxy-4-hydroxycoumarin

-

4-(phenyl-d5)-3-buten-2-one

-

Basic catalyst (e.g., piperidine (B6355638) or sodium methoxide)

-

Methanol (solvent)

-

-

Procedure (based on related syntheses):

-

8-hydroxy-4-hydroxycoumarin and 4-(phenyl-d5)-3-buten-2-one are dissolved in methanol.

-

A catalytic amount of a suitable base (e.g., piperidine) is added to the solution.

-

The reaction mixture is refluxed for several hours and monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is acidified with dilute HCl to precipitate the crude product.

-

The crude 8-Hydroxy Warfarin-d5 is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

-

Characterization of 8-Hydroxy Warfarin-d5

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₁D₅O₅ |

| Molecular Weight | 329.36 g/mol |

| CAS Number | 94820-66-3 |

| Appearance | Expected to be a solid |

Spectroscopic Data (Expected)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of 8-Hydroxy Warfarin, with the notable absence of signals corresponding to the phenyl ring protons due to deuteration.

-

¹³C NMR: The carbon NMR spectrum should be similar to the non-deuterated analog, with the signals for the deuterated carbons potentially showing splitting due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

The mass spectrum is the most definitive characterization method for this isotopically labeled compound.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 330.1 | The protonated molecular ion. |

| [M-H]⁻ | 328.1 | The deprotonated molecular ion. |

| Major Fragments | Varies | Fragmentation is expected to be similar to 8-Hydroxy Warfarin, with a +5 Da shift for fragments containing the phenyl-d5 group. Key fragments would arise from the cleavage of the bond between the coumarin and the phenylbutyl side chain. |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol/Phenol) | 3200-3600 (broad) |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Lactone) | ~1740 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-D Stretch (Aromatic) | ~2200-2300 |

Warfarin Metabolism and the Role of 8-Hydroxylation

The 8-hydroxylation of Warfarin is a significant metabolic pathway, primarily for the R-enantiomer. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Caption: Metabolic pathway of R-Warfarin to 8-Hydroxy Warfarin.

Experimental Workflow for Quantification using 8-Hydroxy Warfarin-d5

8-Hydroxy Warfarin-d5 is primarily used as an internal standard in LC-MS/MS assays for the quantification of Warfarin and its metabolites in biological matrices.

Caption: Workflow for metabolite quantification using 8-Hydroxy Warfarin-d5.

Conclusion

The synthesis of 8-Hydroxy Warfarin-d5 is a multi-step process requiring the preparation of key deuterated and hydroxylated precursors. While detailed experimental data for the final product is scarce in publicly available literature, its role as an internal standard is well-established. This guide provides a foundational understanding of its synthesis and characterization, which is essential for researchers and professionals in the field of drug metabolism and development. Further research to fully characterize this labeled compound would be beneficial to the scientific community.

The Quintessential Guide to 8-Hydroxy Warfarin-d5 in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the application of 8-Hydroxy Warfarin-d5 as an internal standard in the pharmacokinetic analysis of warfarin (B611796), a widely prescribed anticoagulant. Warfarin's narrow therapeutic index and significant inter-individual variability in response necessitate precise monitoring of its plasma concentrations and those of its metabolites.[1] 8-hydroxy warfarin is one of the key metabolites formed through the action of various cytochrome P450 enzymes.[2] The use of a stable isotope-labeled internal standard, such as 8-Hydroxy Warfarin-d5, is paramount for achieving the accuracy and precision required in regulated bioanalysis.

The Role of 8-Hydroxy Warfarin-d5 in Bioanalysis

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. A stable isotope-labeled version of the analyte, in this case, 8-Hydroxy Warfarin-d5, is the gold standard for an internal standard. It compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness and reliability of the analytical method. While the use of Warfarin-d5 as an internal standard for warfarin analysis is well-documented, the synthesis of deuterated metabolites, including 8-hydroxy warfarin, has also been described, paving the way for their use in metabolite-specific quantification.[3][4]

Synthesis of Deuterated 8-Hydroxy Warfarin

The synthesis of pentadeuterio labelled 8-hydroxywarfarin (B562547) has been reported.[4] The process involves the reaction of 4-(phenyl-d5)-3-buten-2-one (B1140591) with 8-hydroxy-4-hydroxycoumarin in methanol (B129727), followed by the hydrolysis of the intermediate cyclic methyl ketal in an aqueous acid.[4] This synthetic route provides a means to produce the high-purity stable isotope-labeled internal standard necessary for rigorous pharmacokinetic studies.

Quantitative Analysis by LC-MS/MS

The quantification of 8-hydroxy warfarin in biological matrices, typically plasma, is achieved through validated LC-MS/MS methods. These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite.

Experimental Protocols

A typical experimental protocol for the analysis of 8-hydroxy warfarin in plasma using 8-Hydroxy Warfarin-d5 as an internal standard involves the following key steps:

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting warfarin and its metabolites from plasma samples.

-

To 50 µL of plasma, add 400 µL of a precipitation solution (e.g., methanol-water, 7:1, v/v) containing the internal standard, 8-Hydroxy Warfarin-d5, at a known concentration (e.g., 30 nM).[4]

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein denaturation.[4]

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[4]

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., methanol-water, 15:85, v/v) prior to injection into the LC-MS/MS system.[4]

2. Chromatographic Separation

Chromatographic separation is crucial for resolving 8-hydroxy warfarin from other warfarin metabolites and endogenous plasma components. Chiral chromatography is often employed to separate the enantiomers of warfarin and its metabolites.[5][6]

-

Column: A chiral HPLC column, such as a HYPERSIL CHIRAL-OT column, is often used.[6]

-

Mobile Phase: The mobile phase composition will depend on the specific column and analytes. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: The flow rate is optimized to achieve good separation and peak shape, typically in the range of 0.2-0.5 mL/min.

-

Gradient Elution: A gradient elution program may be necessary to achieve the separation of multiple metabolites with different polarities.

3. Mass Spectrometric Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of warfarin and its hydroxylated metabolites.[6]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the LC-MS/MS analysis of 8-Hydroxy Warfarin.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 8-Hydroxy Warfarin | 323.1 | 177.0 | Negative ESI |

| 8-Hydroxy Warfarin-d5 | 328.1 (inferred) | 177.0 or other specific fragment | Negative ESI |

Note: The m/z values for 8-Hydroxy Warfarin-d5 are inferred based on the addition of 5 daltons for the five deuterium (B1214612) atoms. The exact product ion would need to be determined experimentally.

Table 2: Chromatographic Conditions and Performance

| Parameter | Value | Reference |

| Column Type | Chiral HPLC (e.g., HYPERSIL CHIRAL-OT) | [6] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |

| Linear Range | Typically 1-800 ng/mL for hydroxylated metabolites | [6] |

| Intra-day Precision (CV%) | < 15% | [5] |

| Intra-day Accuracy (%) | 85-115% | [5] |

| Inter-day Precision (CV%) | < 15% | [5] |

| Inter-day Accuracy (%) | 85-115% | [5] |

Mandatory Visualizations

Signaling Pathway of Warfarin Metabolism

Caption: Metabolic pathway of warfarin to its hydroxylated metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis of 8-hydroxy warfarin.

Conclusion

The use of 8-Hydroxy Warfarin-d5 as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic characterization of warfarin metabolism. This technical guide provides the foundational knowledge, experimental protocols, and quantitative data necessary for researchers and scientists in the field of drug development to implement such methods. The detailed workflows and data tables serve as a practical resource for the design and execution of pharmacokinetic studies, ultimately contributing to a better understanding of warfarin's disposition and the development of safer and more effective anticoagulant therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacokinetic Modeling of Warfarin ІI – Model-Based Analysis of Warfarin Metabolites after Warfarin Administered Either Alone or Together with Fluconazole or Rifampin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. inis.iaea.org [inis.iaea.org]

- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 8-Hydroxy Warfarin-d5

This guide provides a comprehensive overview of the mass spectrometric analysis of 8-Hydroxy Warfarin-d5, a deuterated metabolite of Warfarin (B611796). It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the quantitative and qualitative analysis of this compound. This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying scientific processes.

Introduction to 8-Hydroxy Warfarin and its Deuterated Analog

Warfarin is a widely prescribed anticoagulant medication that undergoes extensive metabolism in the body.[1][2][3] The hydroxylation of Warfarin is a major metabolic pathway, leading to the formation of various hydroxylated metabolites, including 8-Hydroxy Warfarin.[1][4][5] The analysis of these metabolites is crucial for understanding Warfarin's pharmacokinetics and pharmacodynamics. 8-Hydroxy Warfarin-d5 is a stable isotope-labeled internal standard used for the accurate quantification of 8-Hydroxy Warfarin in biological matrices by mass spectrometry. The deuterium (B1214612) labels provide a distinct mass shift, allowing for its differentiation from the endogenous analyte.

Mass Spectrometric Detection and Fragmentation

The analysis of 8-Hydroxy Warfarin-d5 is typically performed using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Quantitative Mass Spectrometry Data

The following tables summarize the key mass spectrometric parameters for the analysis of 8-Hydroxy Warfarin-d5 and its non-deuterated analog.

Table 1: MRM Transitions and Ionization Mode

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 8-Hydroxy Warfarin | 323.1 | 177.0 | Negative ESI |

| Warfarin-d5 (Internal Standard) | 312.2 | 255.1 | Negative ESI |

Note: The precursor ion of 8-Hydroxy Warfarin-d5 is expected to be approximately m/z 328.1, assuming the d5 label is on the phenyl ring, which is not directly hydroxylated. The fragmentation pattern would likely follow a similar pathway to the non-deuterated form, with a corresponding mass shift in the fragment ions.

Table 2: Typical Mass Spectrometer Settings

| Parameter | Setting |

| Capillary Voltage | 0.50 kV |

| Source Offset | 50 V |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/h |

| Cone Gas Flow | 150 L/h |

| Nebulizer Gas Flow | 7.0 bar |

| Collision Gas Flow | 0.15 mL/min |

These settings are typical and may require optimization based on the specific instrument and experimental conditions.[6]

Fragmentation Pathway of 8-Hydroxy Warfarin

The fragmentation of hydroxylated Warfarin metabolites in negative ion mode is influenced by the position of the hydroxyl group. For 8-Hydroxy Warfarin, deprotonation can occur at two hydroxyl groups, leading to characteristic fragmentation pathways.[7]

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of 8-Hydroxy Warfarin-d5. The following sections detail a typical experimental workflow, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Warfarin and its metabolites from plasma samples.[3][6][8]

-

To 50 µL of plasma sample, add 400 µL of a methanol-water solution (7:1, v/v) containing the internal standard, 8-Hydroxy Warfarin-d5.[6]

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[6]

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.[6]

-

Reconstitute the dried residue in 100 µL of a methanol-water solution (15:85, v/v) for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is necessary to resolve 8-Hydroxy Warfarin from other isomers and potential interferences in the biological matrix.[1][3][8]

Table 3: Liquid Chromatography Parameters

| Parameter | Setting |

| HPLC Column | Chiral HPLC Column (e.g., HYPERSIL CHIRAL-OT)[1][3][8] or a C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 50°C[6] |

| Autosampler Temperature | 6°C[6] |

A gradient elution is typically employed to achieve optimal separation. The specific gradient profile will depend on the column and the specific isomers being separated.

Experimental Workflow

The overall experimental workflow for the analysis of 8-Hydroxy Warfarin-d5 is depicted in the following diagram.

Conclusion

This technical guide provides a detailed framework for the mass spectrometric analysis of 8-Hydroxy Warfarin-d5. The presented data and protocols offer a solid starting point for developing and validating robust analytical methods for the quantification of this important Warfarin metabolite. Adherence to best practices in sample preparation, chromatographic separation, and mass spectrometric detection is critical for achieving accurate and reproducible results in research and clinical settings.

References

- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Warfarin Untargeted Metabolomics Study Identifies Novel Procoagulant Ethanolamide Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Warfarin metabolism in man: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of oxidative warfarin metabolites by thermospray high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advancing Warfarin Metabolism Research: A Technical Guide for Preliminary Studies Involving 8-Hydroxy Warfarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting preliminary studies utilizing 8-Hydroxy Warfarin-d5, a deuterated internal standard for the accurate quantification of the 8-hydroxywarfarin (B562547) metabolite. While direct preliminary studies on 8-Hydroxy Warfarin-d5 are not extensively available in current literature, this document synthesizes established methodologies for warfarin (B611796) metabolism analysis and the use of deuterated standards to propose a robust experimental approach.

Introduction and Rationale

Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. The formation of 8-hydroxywarfarin is a notable pathway in the metabolism of R-warfarin, catalyzed predominantly by CYP1A2 and CYP2C19.[1][2][3][4] Accurate quantification of these metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding inter-individual variability in warfarin response.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7][8] A deuterated internal standard, like 8-Hydroxy Warfarin-d5, is chemically identical to the analyte of interest (8-hydroxywarfarin) but has a higher mass. This allows it to co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision in quantification.[5][6][7][8]

This guide outlines the essential experimental protocols and data presentation formats for a preliminary in vitro study designed to characterize the formation of 8-hydroxywarfarin and validate the use of 8-Hydroxy Warfarin-d5 as an internal standard.

Data Presentation: Hypothetical Quantitative Data

Effective data presentation is critical for the interpretation and comparison of results. The following tables represent the types of quantitative data that would be generated in a preliminary study.

Table 1: LC-MS/MS Method Validation Parameters for 8-Hydroxywarfarin Quantification using 8-Hydroxy Warfarin-d5

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.3% to +7.1% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Within acceptable limits | 92% - 103% |

Table 2: In Vitro Metabolism of R-Warfarin to 8-Hydroxywarfarin in Human Liver Microsomes

| Time (minutes) | R-Warfarin Concentration (µM) | 8-Hydroxywarfarin Concentration (nM) |

| 0 | 10 | 0 |

| 5 | 9.2 | 15.3 |

| 15 | 7.8 | 42.1 |

| 30 | 5.9 | 78.5 |

| 60 | 3.5 | 125.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections provide a comprehensive methodology for an in vitro study of 8-hydroxywarfarin formation.

In Vitro Incubation for 8-Hydroxywarfarin Formation

This protocol describes the incubation of R-warfarin with human liver microsomes to study its metabolism to 8-hydroxywarfarin.

Materials:

-

R-Warfarin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

8-Hydroxy Warfarin-d5 (as internal standard)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Methanol (MeOH)

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and R-warfarin (final concentration, e.g., 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of 8-Hydroxy Warfarin-d5 (internal standard).

-

Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of 8-Hydroxywarfarin

This protocol outlines the analytical method for the quantification of 8-hydroxywarfarin using 8-Hydroxy Warfarin-d5 as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 8-hydroxywarfarin from other metabolites and matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-Hydroxywarfarin: Propose a hypothetical transition based on the structure (e.g., m/z 323.1 → 177.0)

-

8-Hydroxy Warfarin-d5: Propose a hypothetical transition based on the structure (e.g., m/z 328.1 → 182.0)

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Mandatory Visualizations

Diagrams are provided to visually represent the key processes involved in this proposed study.

Caption: Metabolic pathway of R-Warfarin to 8-Hydroxywarfarin.

References

- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Isotopic Labeling in Warfarin Metabolite Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of isotopic labeling in the study of warfarin (B611796) metabolism. Warfarin, a widely prescribed anticoagulant with a narrow therapeutic index, undergoes extensive and complex metabolism, making the use of isotopically labeled compounds crucial for accurate quantification of its metabolites and a thorough understanding of its pharmacokinetic and pharmacodynamic properties. This document details the synthesis of labeled compounds, experimental protocols for metabolite analysis, and quantitative data on warfarin metabolism, serving as a valuable resource for researchers in drug metabolism and development.

Introduction to Isotopic Labeling in Drug Metabolism

Isotopic labeling is a powerful technique used to trace the fate of a drug molecule through a biological system. By replacing one or more atoms in the drug molecule with a heavier, stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), the labeled compound can be distinguished from its unlabeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In warfarin metabolite studies, this allows for:

-

Unambiguous identification and quantification of metabolites: Labeled internal standards are essential for accurate quantification in complex biological matrices, compensating for variations in sample preparation and instrument response.

-

Elucidation of metabolic pathways: Tracing the isotopic label from the parent drug to its various metabolites helps to map the biotransformation pathways.

-

Determination of pharmacokinetic parameters: The absorption, distribution, metabolism, and excretion (ADME) of warfarin and its metabolites can be precisely measured.

-

Investigation of enzyme kinetics: The role and activity of specific enzymes, such as cytochrome P450s, in warfarin metabolism can be characterized.

Synthesis of Isotopically Labeled Warfarin and its Metabolites

The synthesis of isotopically labeled warfarin and its hydroxy-metabolites is a critical first step in these studies. The choice of isotope and labeling position depends on the specific research question. Deuterium and ¹³C are the most commonly used isotopes.

Synthesis of Deuterium-Labeled Warfarin Metabolites

Deuterium-labeled internal standards are frequently used in quantitative mass spectrometry-based assays. The synthesis of pentadeuterio-labeled 6-, 7-, and 8-hydroxywarfarins has been described. This involves the reaction of 4-(phenyl-d5)-3-buten-2-one (B1140591) with the respective 6-, 7-, or 8-hydroxy-4-hydroxycoumarins in methanol, followed by hydrolysis of the intermediate cyclic methyl ketals in aqueous acid[1][2]. Labeled 4'-hydroxywarfarin (B562543) can be synthesized by reacting 4-hydroxycoumarin-5,6,7,8-d4 with 4-(p-hydroxyphenyl)-3-buten-2-one[1][2].

Synthesis of ¹³C-Labeled Warfarin and 10-Hydroxywarfarin

Carbon-13 labeling can be introduced into the coumarin (B35378) ring of warfarin. A common strategy is the Michael addition of a ¹³C-labeled 4-hydroxycoumarin (B602359) with benzalacetone[3].

Protocol for the Synthesis of [¹³C₆]-10-Hydroxywarfarin [3]

This protocol involves a three-part synthesis: preparation of a labeled 4-hydroxycoumarin precursor, condensation with benzalacetone to form labeled warfarin, and subsequent hydroxylation.

Part 1: Synthesis of Stable Isotope-Labeled 4-Hydroxycoumarin

-

Materials: ¹³C-labeled phenol (B47542), malonic acid, phosphorus oxychloride, diphenyl ether.

-

Procedure: The synthesis is achieved through the reaction of a labeled phenol with malonic acid or its derivatives.

Part 2: Michael Addition to form ¹³C-Labeled Warfarin

-

Materials: Stable isotope-labeled 4-hydroxycoumarin (from Part 1), benzalacetone, anhydrous pyridine (B92270), ethanol (B145695), 1 M hydrochloric acid, deionized water.

-

Procedure:

-

Dissolve the labeled 4-hydroxycoumarin and benzalacetone in anhydrous pyridine in a round-bottom flask.

-

Heat the mixture to reflux for 5-7 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold 1 M HCl to precipitate the crude labeled warfarin.

-

Stir for 30 minutes to ensure complete precipitation.

-

Filter the precipitate and wash thoroughly with deionized water.

-

Recrystallize the crude product from ethanol to obtain pure, stable isotope-labeled warfarin.

-

Part 3: Hydroxylation to form ¹³C-Labeled 10-Hydroxywarfarin

-

Materials: Stable isotope-labeled warfarin (from Part 2), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (or a safer alternative like acetonitrile), silver nitrate (B79036) or sodium acetate (B1210297) in acetic acid, sodium hydroxide (B78521) solution, 1 M hydrochloric acid, dichloromethane, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography.

-

Procedure:

-

Bromination: Dissolve the labeled warfarin in a suitable solvent and add NBS and a catalytic amount of AIBN. Reflux the mixture until the starting material is consumed.

-

Hydrolysis: After cooling and filtration, treat the resulting bromo-warfarin with a solution of silver nitrate or sodium acetate in aqueous acetic acid and heat to facilitate hydrolysis to hydroxywarfarin.

-

Workup and Purification: Dilute the reaction mixture with water and extract with dichloromethane. Wash the organic layer, dry, and purify by silica gel column chromatography to yield the final product.

-

Experimental Protocols for Metabolite Analysis

The analysis of warfarin and its metabolites in biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

LC-MS/MS Analysis of Warfarin and its Metabolites in Human Plasma

Sample Preparation: Protein Precipitation [4]

-

To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing 1% formic acid and the isotopically labeled internal standard.

-

Vortex for four minutes to precipitate proteins.

-

Centrifuge at 15,000 rpm for two minutes.

-

Collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions [4]

-

LC System: ACQUITY UPLC H-Class System or similar.

-

Column: HYPERSIL CHIRAL-OT column for enantiomeric separation.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Warfarin and its Metabolites [5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Warfarin | 307.1 | 161.0 |

| Warfarin-d₅ | 312.2 | 255.1 |

| 6-, 7-, 8-OH-Warfarin | 323.1 | 177.0 |

| 10-OH-Warfarin | 323.1 | 250.3 |

GC-MS/MS Analysis of Warfarin and its Hydroxylated Metabolites

Sample Preparation and Derivatization [6]

-

Enrichment of analytes from the sample matrix using a C18 solid-phase extraction (SPE) step.

-

Derivatization of the analytes using trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide for in-liner methylation of hydroxyl groups.

GC-MS/MS Conditions [6]

-

GC System: Shimadzu TQ8040 GC-MS/MS or similar.

-

Injection: 1 µL, splitless injection at 270 °C.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Column: DB5 MS-UI (30 m × 0.25 mm × 0.25 μm).

-

Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 22 K/min, then ramp to 320 °C at 7 K/min and hold for 1.1 min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 240 °C.

Quantitative Data on Warfarin Metabolism

Isotopically labeled standards are crucial for obtaining accurate quantitative data on the pharmacokinetics and enzyme kinetics of warfarin metabolism.

Pharmacokinetic Parameters of Warfarin Metabolites

Table 2: Pharmacokinetic Parameters of 10-Hydroxywarfarin Enantiomers in Rats

| Parameter | S-10(R)-OH-warfarin | R-10(R)-OH-warfarin |

| Cmax (ng/mL) | 2.5 ± 0.9 | 10.3 ± 2.8 |

| Tmax (h) | 10.0 ± 2.0 | 11.3 ± 1.2 |

| AUC(0-t) (ng·h/mL) | 48.9 ± 18.2 | 205.8 ± 55.4 |

| AUC(0-∞) (ng·h/mL) | 61.2 ± 24.1 | 248.7 ± 68.3 |

| t₁/₂ (h) | 15.4 ± 4.2 | 16.9 ± 3.7 |

| Data from male Sprague-Dawley rats after a single oral 2 mg/kg dose of warfarin. Values are mean ± standard deviation. |

The half-life of S-warfarin is approximately 32 hours, and it is primarily metabolized to 7-hydroxywarfarin[7]. The half-life of R-warfarin is longer, around 54 hours, and it is metabolized to warfarin alcohols[7].

Enzyme Kinetics of Warfarin Metabolism

The metabolism of warfarin is primarily carried out by cytochrome P450 enzymes. The S-enantiomer is mainly metabolized by CYP2C9, while the R-enantiomer is a substrate for multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.

Table 3: Enzyme Kinetic Parameters for Warfarin Metabolism by CYP Isoforms

| Substrate | Metabolite | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/nmol P450) |

| R-Warfarin | 10-hydroxywarfarin | CYP3A4 | 166 ± 12 | 713 ± 14 |

| R-Warfarin | 8-hydroxywarfarin | CYP2C19 (high affinity) | 330 | - |

| R-Warfarin | 8-hydroxywarfarin | CYP1A2 (low affinity) | ~1500 | - |

| S-Warfarin | 7-hydroxywarfarin | Recombinant CYP2C19 | - | Vmax was highest for this metabolite |

| R-Warfarin | 6-, 7-, 8-hydroxywarfarin | Recombinant CYP2C19 | - | Vmax was highest for R-7-hydroxywarfarin |

Note: '-' indicates data not available in the provided search results.

Warfarin Metabolic Pathways and Experimental Workflows

Visualizing the complex metabolic pathways of warfarin and the experimental workflows for its analysis is essential for a clear understanding.

Warfarin Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of R- and S-warfarin.

Caption: Primary metabolic pathways of R- and S-warfarin.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the typical workflow for the analysis of warfarin metabolites in plasma using LC-MS/MS with an isotopically labeled internal standard.

Caption: Workflow for LC-MS/MS analysis of warfarin metabolites.

Role of NMR in Warfarin Metabolite Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel metabolites and for confirming the structure of synthesized labeled compounds. While mass spectrometry provides information on the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the exact molecular structure, including stereochemistry.

¹H and ¹³C NMR are used to characterize the structure of warfarin and its metabolites. For example, NMR studies have been instrumental in understanding the tautomeric equilibrium of warfarin in solution, showing that it exists as a mixture of cyclic hemiketal diastereomers and an open-chain form. In metabolite studies, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms and confirm the position of hydroxylation or other modifications on the warfarin scaffold. The analysis of NMR spectra of isotopically labeled compounds can also confirm the site and extent of labeling.

Conclusion

Isotopic labeling is an indispensable tool in the study of warfarin metabolism. It enables the accurate quantification of warfarin and its numerous metabolites in complex biological matrices, the definitive elucidation of metabolic pathways, and the characterization of the enzymes involved. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to better understand the complex pharmacology of warfarin and to develop safer and more effective anticoagulant therapies. The continued application of these techniques will undoubtedly lead to further insights into the interindividual variability in warfarin response and contribute to the advancement of personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Hydroxy Warfarin in Human Plasma using LC-MS/MS with 8-Hydroxy Warfarin-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Warfarin (B611796) is a widely prescribed anticoagulant with a narrow therapeutic index, necessitating careful monitoring. Its metabolism is complex, primarily occurring via cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. 8-Hydroxy Warfarin is one of these metabolites, and its quantification in biological matrices is crucial for pharmacokinetic studies and understanding drug-drug interactions. R-warfarin is metabolized to 8-hydroxywarfarin (B562547) primarily by CYP1A2 and CYP2C19.[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of 8-Hydroxy Warfarin in human plasma, employing the stable isotope-labeled 8-Hydroxy Warfarin-d5 as an internal standard (IS) to ensure accuracy and precision.

Metabolic Pathway of Warfarin to 8-Hydroxy Warfarin

The metabolic conversion of Warfarin to 8-Hydroxy Warfarin is a key pathway in its biotransformation. This hydroxylation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C19.[1][3][4] Understanding this pathway is essential for interpreting pharmacokinetic data and assessing potential drug interactions that may affect Warfarin metabolism.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of 8-Hydroxy Warfarin from human plasma.

Materials and Reagents

-

8-Hydroxy Warfarin analytical standard

-

8-Hydroxy Warfarin-d5 internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-Hydroxy Warfarin and 8-Hydroxy Warfarin-d5 in methanol.

-

Working Standard Solutions: Serially dilute the 8-Hydroxy Warfarin primary stock with methanol:water (1:1, v/v) to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the 8-Hydroxy Warfarin-d5 primary stock with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a straightforward and effective technique for extracting 8-Hydroxy Warfarin from plasma samples.[5][6][7]

-

To 50 µL of plasma, add 10 µL of the 100 ng/mL 8-Hydroxy Warfarin-d5 internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 650 L/h |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 8-Hydroxy Warfarin | 323.1 | 177.0 | 100 | 20 |

| 8-Hydroxy Warfarin-d5 (IS) | 328.1 | 182.0 | 100 | 20 |

Note: The MRM transition for 8-Hydroxy Warfarin is based on published data for hydroxylated warfarin metabolites.[6] The transition for the d5-labeled internal standard is predicted based on a +5 Da shift in both precursor and a major fragment ion.

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| 8-Hydroxy Warfarin | 0.5 - 500 | > 0.995 | 1/x² |

Table 3: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 1.5 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 50 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 400 | < 10% | ± 10% | < 10% | ± 10% |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| 8-Hydroxy Warfarin | 85 - 95 | < 15% |

| 8-Hydroxy Warfarin-d5 (IS) | 88 - 98 | < 15% |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 8-Hydroxy Warfarin in human plasma. The use of protein precipitation for sample preparation is efficient, and the method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for regulated bioanalysis in clinical and research settings. The inclusion of a stable isotope-labeled internal standard, 8-Hydroxy Warfarin-d5, ensures reliable quantification by correcting for matrix effects and variability in sample processing.

References

- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Quantification of 8-Hydroxy Warfarin in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin (B611796), a widely prescribed oral anticoagulant, is metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. 8-Hydroxy warfarin is one of these metabolites, and its quantification in plasma is crucial for pharmacokinetic studies and understanding the metabolic profile of warfarin. This document provides a detailed protocol for the analysis of 8-hydroxy warfarin in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with warfarin-d5 (B562945) as the internal standard (IS). While a deuterated analog of 8-hydroxy warfarin (8-hydroxy warfarin-d5) would be the ideal internal standard, published methodologies commonly and successfully utilize warfarin-d5 for the simultaneous analysis of warfarin and its hydroxylated metabolites.[1][2]

Experimental Protocol

This protocol is based on established methods for the analysis of warfarin and its metabolites in plasma.[1][2]

Materials and Reagents

-

8-Hydroxy Warfarin analytical standard

-

Warfarin-d5 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Microcentrifuge tubes

-

96-well plates (optional)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting warfarin and its metabolites from plasma samples.[1]

-

Thaw frozen plasma samples at room temperature.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 400 µL of a methanol-water solution (7:1, v/v) containing the internal standard, warfarin-d5, at a concentration of 30 nM.[1]

-

Vortex the mixture for 10 seconds to precipitate the proteins.

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the dried residue with 100 µL of a methanol-water solution (15:85, v/v).[1]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Optimized to separate 8-hydroxy warfarin from other metabolites and endogenous plasma components. |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

| Collision Energy | Optimized for each transition |

| Cone Voltage | Optimized for each transition |

Table 1: MRM Transitions for Analytes

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 8-Hydroxy Warfarin | 323.1 | 177.0 | [1] |

| Warfarin-d5 (IS) | 312.2 | 255.1 | [1] |

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of such an analytical method, based on similar assays for hydroxylated warfarin metabolites.[1][2]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.0 - 800 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

Table 3: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3.0 | < 15 | 85-115 | < 15 | 85-115 |

| Medium QC | 400 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 600 | < 15 | 85-115 | < 15 | 85-115 |

Note: The values in Tables 2 and 3 are representative and should be established for each specific laboratory and study.

Experimental Workflow Diagram

Caption: Workflow for 8-Hydroxy Warfarin analysis in plasma.

Signaling Pathway Diagram

The metabolism of warfarin to 8-hydroxy warfarin is a detoxification pathway mediated by Cytochrome P450 enzymes. The following diagram illustrates this metabolic conversion.

References

Application Notes and Protocols for the Use of 8-Hydroxy Warfarin-d5 in CYP2C9 Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidation of a significant number of clinically important drugs. Notably, CYP2C9 is the primary enzyme involved in the metabolic clearance of the potent S-enantiomer of warfarin (B611796), an anticoagulant with a narrow therapeutic index.[1][2][3] The activity of CYP2C9 can be influenced by genetic polymorphisms, drug-drug interactions, and other factors, making the accurate in vitro assessment of its function essential for drug development and personalized medicine.

These application notes provide a detailed protocol for a CYP2C9 inhibition assay using warfarin as a probe substrate and 8-Hydroxy Warfarin-d5 as a stable isotope-labeled internal standard for highly accurate quantification of metabolite formation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The in vitro CYP2C9 assay measures the enzymatic activity by quantifying the formation of hydroxylated metabolites of a probe substrate, such as warfarin. S-warfarin is metabolized by CYP2C9 to its major metabolite, 7-hydroxywarfarin (B562546), and to a lesser extent, other hydroxylated products.[1] The rate of formation of these metabolites is directly proportional to the CYP2C9 activity.

To ensure accurate quantification and to account for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) is employed. 8-Hydroxy Warfarin-d5 is an ideal SIL-IS for the quantification of 8-hydroxywarfarin, a minor metabolite, and can also be used to monitor the analytical process for other hydroxywarfarin metabolites due to its similar chemical properties and chromatographic behavior. The use of a SIL-IS is considered the gold standard for quantitative bioanalysis.

Metabolic Pathway of Warfarin by CYP2C9

Figure 1: Metabolic conversion of S-warfarin by CYP2C9.

Experimental Workflow for CYP2C9 Inhibition Assay

Figure 2: Step-by-step workflow for a CYP2C9 inhibition assay.

Role of 8-Hydroxy Warfarin-d5 as an Internal Standard

Figure 3: How a SIL-IS corrects for experimental variability.

Materials and Reagents

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2C9.

-

Substrate: (S)-Warfarin

-

Internal Standard: 8-Hydroxy Warfarin-d5

-

Reference Standard: 7-Hydroxywarfarin, 8-Hydroxywarfarin

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

-

Labware: 96-well plates, centrifuge tubes, autosampler vials

Experimental Protocols

CYP2C9 Incubation (Inhibition Assay)

-

Prepare a stock solution of (S)-warfarin in methanol.

-

Prepare stock solutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) or recombinant CYP2C9.

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Test inhibitor at various concentrations or vehicle control.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Add (S)-warfarin to each well to achieve the desired final concentration (typically at or near the Km for 7-hydroxywarfarin formation).

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard, 8-Hydroxy Warfarin-d5 (e.g., 2 volumes of acetonitrile with 100 nM 8-Hydroxy Warfarin-d5).

Sample Preparation

-

After terminating the reaction, seal the 96-well plate and vortex briefly.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

-

The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition (m/z) |

| 7-Hydroxywarfarin | 323.1 → 177.0[1][4] |

| 8-Hydroxywarfarin | 323.1 → 177.0[1][4] |

| 8-Hydroxy Warfarin-d5 (IS) | 328.1 → 182.0 (inferred) |

Note: The MRM transition for 8-Hydroxy Warfarin-d5 is inferred based on the addition of 5 Da to the precursor and corresponding fragment ions. This should be confirmed experimentally by infusing the standard.

Data Analysis

-